molecular formula C22H22N6O3 B2629558 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1260986-05-7

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2629558
CAS No.: 1260986-05-7
M. Wt: 418.457
InChI Key: VWAYZARILWOTKR-UHFFFAOYSA-N
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Description

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound

Scientific Research Applications

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the investigation of their mechanisms of action, and their development into effective therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst choice, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted compounds.

Mechanism of Action

The mechanism of action of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Uniqueness

The uniqueness of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-piperidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-7-9-16(10-8-15)19-23-21(31-25-19)17-6-5-13-27-20(17)24-28(22(27)30)14-18(29)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYZARILWOTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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